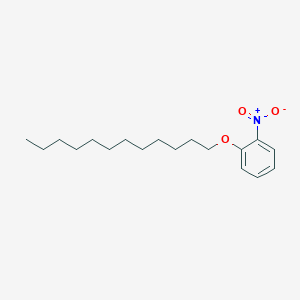

1-Dodecyloxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dodecoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCTUMLYTQODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337928 | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-71-8 | |

| Record name | Dodecyl 2-nitrophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Dodecyloxy-2-nitrobenzene

Introduction: The Significance of Long-Chain Alkoxy Nitroaromatics

1-Dodecyloxy-2-nitrobenzene, a member of the long-chain alkoxy nitroaromatic family, is a compound of significant interest in various fields of chemical research, particularly in the development of novel materials and as a key intermediate in the synthesis of more complex molecules. The presence of the long dodecyl chain imparts significant lipophilicity, influencing the molecule's solubility, reactivity, and potential applications in areas such as liquid crystals, phase-transfer catalysts, and as a precursor to specialized surfactants and pharmacologically active agents. The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an amino group to form 2-dodecylaniline derivatives.

This guide provides a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis, detailing the underlying mechanistic principles and a field-proven experimental protocol. Furthermore, it outlines the essential characterization techniques required to verify the identity and purity of the synthesized compound, complete with expected analytical data.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis.[1] This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The Causality Behind Experimental Choices

The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide. In this specific case, 2-nitrophenol is reacted with a 1-haloalkane, such as 1-bromododecane or 1-iodododecane.

-

Choice of Phenol: 2-Nitrophenol is selected due to the presence of the ortho-nitro group. This electron-withdrawing group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base to form the 2-nitrophenoxide ion. This enhanced acidity makes the reaction more facile compared to the etherification of unsubstituted phenol.

-

Choice of Alkyl Halide: A primary alkyl halide, such as 1-bromododecane, is crucial for a successful Williamson ether synthesis.[1] The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary halides present the least steric hindrance, maximizing the rate of nucleophilic attack by the phenoxide and minimizing competing elimination (E2) reactions. While 1-iodododecane could also be used and is a better leaving group, 1-bromododecane is often chosen due to a good balance of reactivity and cost-effectiveness.

-

Choice of Base and Solvent: The selection of the base and solvent is critical for achieving a high yield. A base is required to deprotonate the 2-nitrophenol to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic. They also do not participate in the reaction as a nucleophile themselves. For instance, using a protic solvent like ethanol could lead to the solvent itself acting as a nucleophile, competing with the phenoxide.

The overall synthetic transformation is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Williamson ether synthesis of nitroaromatic compounds.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Nitrophenol | 139.11 | 1.39 g | 10.0 |

| 1-Bromododecane | 249.23 | 2.74 g (2.3 mL) | 11.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromododecane (2.74 g, 11.0 mmol) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system. The reaction is complete when the 2-nitrophenol spot is no longer visible.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into approximately 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Workflow for the characterization of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.8 - 7.0 | m | 4H | Aromatic protons |

| -O-CH₂- | ~4.1 | t | 2H | Methylene group adjacent to the ether oxygen |

| -CH₂- | ~1.8 | m | 2H | Methylene group β to the ether oxygen |

| -(CH₂)₉- | ~1.5 - 1.2 | m | 18H | Bulk methylene groups of the dodecyl chain |

| -CH₃ | ~0.9 | t | 3H | Terminal methyl group of the dodecyl chain |

The aromatic region is expected to show a complex multiplet pattern due to the ortho-disubstitution. The proton ortho to the nitro group will be the most downfield, while the proton ortho to the alkoxy group will be the most upfield.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) | Assignment |

| Ar-C (quaternary) | ~152, ~140 | C-O and C-NO₂ |

| Ar-CH | ~134, ~125, ~120, ~114 | Aromatic carbons |

| -O-CH₂- | ~69 | Methylene carbon adjacent to the ether oxygen |

| -(CH₂)₁₀- | ~32 - 22 | Dodecyl chain carbons |

| -CH₃ | ~14 | Terminal methyl carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Aliphatic (dodecyl chain) |

| ~1525 and ~1350 | Asymmetric and symmetric N-O stretch | Nitro group (NO₂) |

| ~1250 | C-O stretch | Aryl-alkyl ether |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a foundational reaction in organic chemistry. By carefully selecting the reactants, base, and solvent, high yields of the desired product can be obtained. The identity and purity of the synthesized compound are unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy. This guide provides the necessary theoretical understanding and practical protocols for researchers and scientists to successfully synthesize and characterize this valuable chemical intermediate.

References

- BenchChem. (2025).

- PubChem. (n.d.). 1-(Dodecyloxy)-2-nitrobenzene. National Center for Biotechnology Information.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Yue, C. (2009). 1-Dodecyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3034. [Link]

Sources

An In-Depth Technical Guide to 1-Dodecyloxy-2-nitrobenzene

This guide provides a comprehensive technical overview of 1-Dodecyloxy-2-nitrobenzene (CAS No. 83027-71-8), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, characterization, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-nitrophenyl dodecyl ether, is an organic compound characterized by a dodecyloxy group and a nitro group attached to a benzene ring at the 1 and 2 positions, respectively.[1][2][3] This substitution pattern imparts a unique combination of lipophilicity from the long alkyl chain and electrophilicity from the nitro-aromatic system.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 83027-71-8 | [1] |

| Molecular Formula | C₁₈H₂₉NO₃ | [1] |

| Molecular Weight | 307.43 g/mol | [1] |

| Melting Point | 10.5-11 °C | [2] |

| Boiling Point | 201-203 °C at 3.5 Torr | [2] |

| Density | 0.999 g/mL at 20 °C | [4] |

| Appearance | Pale yellow to dark brown liquid | |

| Solubility | Very slightly soluble in water; soluble in most organic solvents | |

| XLogP3 | 7.3 | [1] |

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[5][6] This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[5][6] In this specific case, 2-nitrophenol is deprotonated by a weak base to form the 2-nitrophenoxide, which then displaces a halide from a 1-dodecyl halide.

The choice of a primary alkyl halide (e.g., 1-bromododecane or 1-iodododecane) is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[6] A polar aprotic solvent like acetone or acetonitrile is typically employed to dissolve the reactants and facilitate the reaction.[7]

Detailed Experimental Protocol:

Materials:

-

2-Nitrophenol

-

1-Bromododecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.0 eq), 1-bromododecane (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dodecyloxy chain, and the terminal methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of ortho, meta, and para coupling. The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) will be shifted downfield compared to the other methylene groups in the alkyl chain. The terminal methyl group will appear as a triplet around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dodecyl chain will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively. These are strong and characteristic peaks for the nitro group.

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-O-C (ether) stretching: ~1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 307, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns may involve cleavage of the dodecyl chain and loss of the nitro group.

Key Applications and Downstream Chemistry

This compound serves as a crucial intermediate in several fields:

Synthesis of Dyes and Pigments

The primary application of this compound is as a precursor for the synthesis of azo dyes.[2] The nitro group can be readily reduced to an amine (2-dodecylaniline) using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

The resulting 2-dodecylaniline can then be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.[8][9] The long dodecyl chain can enhance the solubility of the dye in nonpolar media and improve its affinity for certain substrates.

Ion-Selective Electrodes

Nitroaromatic compounds, including this compound, are used as plasticizers in the membranes of ion-selective electrodes (ISEs).[10] These plasticizers are crucial for maintaining the appropriate viscosity and dielectric constant of the membrane, which in turn influences the electrode's selectivity and response time. The lipophilic nature of the dodecyl chain helps to retain the plasticizer within the polymer membrane.

Surfactants and Water Repellents

The amphiphilic nature of this compound, with its long nonpolar alkyl tail and polar nitro-aromatic head, suggests its potential use as a surfactant or in the formulation of water-repellent coatings.[2]

Pharmaceutical and Agrochemical Research

As a substituted nitrobenzene, this compound can serve as a building block in the synthesis of more complex molecules with potential biological activity. The nitro group can be a versatile handle for further chemical transformations.

Safety and Toxicological Considerations

While specific toxicological data for this compound is limited, the toxicology of nitrobenzene and its derivatives is well-documented. The primary health concern associated with exposure to nitroaromatic compounds is methemoglobinemia .[11]

The nitro group can be metabolically reduced in the body to nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents that can convert the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, hypoxia.

Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This compound may be hazardous to the environment and should not be released into waterways.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthetic pathway and a range of important applications, particularly in the dye and sensor industries. Its unique molecular structure, combining a long alkyl chain with a reactive nitro-aromatic moiety, provides a platform for diverse chemical transformations. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.

References

- PubChem. 1-(Dodecyloxy)-2-nitrobenzene.

- The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

- Williamson Ether Synthesis. Millersville University. [Link]

- Experiment 06 Williamson Ether Synthesis. St.

- J&K Scientific LLC. Williamson Ether Synthesis. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

- Kiba, N., Hata, M., & Furusawa, M. (1980). Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion. Talanta, 27(3), 253–256. [Link]

- ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

- Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

- BIOSYNCE. 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. [Link]

- National Institute of Standards and Technology. Benzene, dodecyl-. NIST WebBook. [Link]

- Yue, J. (2009). 1-Dodecyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

- D'Orazio, P. (2021). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Sensors, 21(16), 5483. [Link]

- IJARSE JOURNAL. PRINCIPLE AND APPLICATIONS OF ION SELECTIVE ELECTRODES-AN OVERVIEW. [Link]

- Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. [Link]

- Ursinus Digital Commons. Synthesis of Dyes. [Link]

- ResearchG

- CORE. Trends in the synthesis and application of some reactive dyes: A review. [Link]

- Analyst. Use of ion-selective electrodes in kinetic flow injection: determination of phenolic and hydrazino drugs with 1-fluoro-2,4-dinitrobenzene using a fluoride-selective electrode. [Link]

- MSD Veterinary Manual. Pyrrolizidine Alkaloidosis in Animals. [Link]

- ResearchGate. Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). [Link]

- ResearchGate.

- National Center for Biotechnology Information. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

Sources

- 1. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. This compound | 83027-71-8 [amp.chemicalbook.com]

- 4. This compound | 83027-71-8 [chemicalbook.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. primescholars.com [primescholars.com]

- 9. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 10. Liquid-membrane dodecylbenzenesulphonate ion-selective electrode employing Victoria Blue as the counter-ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Spectroscopic Profile of 1-Dodecyloxy-2-nitrobenzene: A Technical Guide

Introduction

1-Dodecyloxy-2-nitrobenzene, a key intermediate in organic synthesis and a component in various chemical applications, demands thorough structural elucidation for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are critical parameters for researchers, scientists, and professionals in drug development. This document is structured to offer not just the data, but also the underlying scientific rationale for the observed spectroscopic behavior, thereby providing a comprehensive understanding of the molecule's characteristics.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is unequivocally established through the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for the compound's identity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitro group and the ether linkage significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | dd | 1H | Ar-H |

| 7.55 | ddd | 1H | Ar-H |

| 7.15 | dd | 1H | Ar-H |

| 7.07 | ddd | 1H | Ar-H |

| 4.12 | t | 2H | -O-CH₂- |

| 1.87 | m | 2H | -O-CH₂-CH₂- |

| 1.5 - 1.2 | m | 18H | -(CH₂)₉- |

| 0.88 | t | 3H | -CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The downfield region of the spectrum (7.0-8.0 ppm) displays four distinct signals corresponding to the four protons on the substituted benzene ring. The deshielding effect of the nitro group is evident. The triplet at 4.12 ppm is characteristic of the methylene group directly attached to the oxygen atom, deshielded by the electronegative oxygen. The aliphatic chain protons appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl group exhibiting a characteristic triplet at 0.88 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | Ar-C-O |

| 140.7 | Ar-C-NO₂ |

| 133.9 | Ar-CH |

| 125.5 | Ar-CH |

| 120.9 | Ar-CH |

| 114.9 | Ar-CH |

| 69.5 | -O-CH₂- |

| 31.9 | -(CH₂)n- |

| 29.6 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 29.1 | -(CH₂)n- |

| 26.0 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The aromatic region shows six distinct signals, confirming the presence of a substituted benzene ring. The carbons directly attached to the oxygen and the nitro group appear at 151.7 ppm and 140.7 ppm, respectively. The signal at 69.5 ppm is assigned to the methylene carbon of the ether linkage. The remaining signals in the upfield region correspond to the carbons of the dodecyl chain.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3050 | Medium | Aromatic C-H stretch |

| 2924 | Strong | Aliphatic C-H stretch (asymmetric) |

| 2854 | Strong | Aliphatic C-H stretch (symmetric) |

| 1529 | Strong | Asymmetric NO₂ stretch |

| 1352 | Strong | Symmetric NO₂ stretch |

| 1260 | Strong | Aryl-O-C stretch (asymmetric) |

| 1045 | Medium | Aryl-O-C stretch (symmetric) |

| 748 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The IR spectrum prominently displays the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group at 1529 cm⁻¹ and 1352 cm⁻¹, respectively. The strong absorptions at 2924 cm⁻¹ and 2854 cm⁻¹ confirm the presence of the long aliphatic dodecyl chain. The bands in the 1260-1045 cm⁻¹ region are indicative of the aryl-ether linkage. The strong absorption at 748 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

Figure 3: Standard workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Key Fragmentation Pathways: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 307. The fragmentation pattern will be dominated by cleavage of the ether bond and fragmentation of the alkyl chain.

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed (m/z = 307).

-

Loss of the Alkyl Chain: Cleavage of the C-O bond can lead to the formation of a dodecyl cation ([C₁₂H₂₅]⁺) at m/z 169 or a 2-nitrophenoxy radical. The more stable fragment will be observed.

-

Benzylic Cleavage: Although not a benzylic ether, cleavage alpha to the oxygen atom is a common fragmentation pathway for ethers.

-

Alkyl Chain Fragmentation: The dodecyl chain will undergo characteristic fragmentation, losing successive CₙH₂ₙ₊₁ fragments, leading to a series of peaks separated by 14 Da (CH₂).

-

Nitro Group Fragmentation: Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or fragment ions is also possible.

Observed Fragments (from SDBS): The mass spectrum from SDBS shows a base peak at m/z 43, and other significant peaks at m/z 29, 41, 55, 57, 71, 85, 99, 113, 127, 141, and 155, which are characteristic of the fragmentation of a long alkyl chain. The molecular ion at m/z 307 is observed with low intensity.

Experimental Protocol: Mass Spectrometry

Figure 4: Standard workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, ether, aromatic ring, and alkyl chain), and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. The detailed experimental protocols and interpretations serve as a valuable resource for researchers and scientists, ensuring the reliable identification and quality assessment of this important chemical compound.

References

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem Compound Summary for CID 545589, 1-(Dodecyloxy)-2-nitrobenzene.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

solubility and stability of 1-Dodecyloxy-2-nitrobenzene

An In-Depth Technical Guide to the Solubility and Stability of 1-Dodecyloxy-2-nitrobenzene

Introduction

This compound (CAS No. 83027-71-8) is an organic compound characterized by a nitrobenzene core functionalized with a twelve-carbon ether chain.[1][2] This unique amphipathic structure, combining a polar aromatic head with a long, non-polar alkyl tail, makes it a subject of interest in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of dyes and pigments, and its surfactant-like properties have been explored.[1] In the context of pharmaceutical sciences, long-chain alkylated aromatic compounds are often investigated as lipidic excipients, components of drug delivery systems, or as challenging molecules for analytical and formulation development due to their physicochemical properties.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability of this compound. We will delve into the theoretical underpinnings of its behavior, provide validated experimental protocols for its characterization, and explore its potential degradation pathways. The insights herein are intended to equip scientists with the foundational knowledge required to effectively handle, formulate, and analyze this and structurally related molecules.

Physicochemical Profile and Structural Analysis

The behavior of this compound is fundamentally dictated by its molecular structure. A clear understanding of its constituent parts allows for the prediction of its solubility and stability characteristics.

-

Aromatic Nitro-Head: The 2-nitrophenyl group is polar and electron-withdrawing. The nitro group (NO₂) can participate in dipole-dipole interactions and weak hydrogen bonding, but its contribution to aqueous solubility is severely counteracted by the rest of the molecule.

-

Ether Linkage: The ether bond is generally stable under neutral conditions but can be susceptible to cleavage under harsh acidic conditions.

-

Dodecyl Tail: The twelve-carbon alkyl (dodecyl) chain is the dominant structural feature.[3] This long hydrocarbon tail is highly non-polar and hydrophobic, leading to strong van der Waals interactions. This feature is the primary driver for the molecule's very low aqueous solubility and high affinity for non-polar environments.[4]

A high calculated LogP (XLogP3) value, a measure of lipophilicity, further confirms the molecule's hydrophobic nature.[2][5] This profile suggests that while the molecule will be readily soluble in oils and non-polar organic solvents, it will be practically insoluble in water.

| Property | Value | Source(s) |

| CAS Number | 83027-71-8 | [1][2] |

| Molecular Formula | C₁₈H₂₉NO₃ | [1][2] |

| Molecular Weight | 307.43 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid-liquid mixture | [6] |

| Melting Point | 10.5-11 °C | [1] |

| Boiling Point | 201-203 °C @ 3.5 Torr | [1] |

| Density | ~1.00 g/cm³ at 20°C | [1][7] |

| XLogP3 | ~7.3 | [2] |

Part I: Solubility Profile

Solubility is a critical parameter that influences bioavailability, formulation design, and purification strategies.[8] For a molecule like this compound, its poor aqueous solubility is a defining characteristic.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is paramount. The molecule's dominant non-polar dodecyl chain dictates its solubility, making it highly soluble in non-polar (lipophilic) solvents and poorly soluble in polar solvents like water.[4][9] The slight polarity of the nitro-ether head is insufficient to overcome the hydrophobicity of the C12 tail.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7.4 Buffer | Practically Insoluble | The hydrophobic energy penalty of accommodating the long alkyl chain in the structured water network is too high.[4] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The solvent's hydrogen bonding network is disrupted by the non-polar tail, limiting solubility. |

| Polar Aprotic | DMSO, Acetonitrile | Moderately Soluble | Solvents can solvate the polar head, but the non-polar tail has limited favorable interactions. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Freely Soluble | Van der Waals interactions between the solvent and the dodecyl chain are energetically favorable. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.[10] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained.[11]

Protocol: Shake-Flask Method for Solubility Determination

1. Rationale and Objective: This protocol is designed to determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature. The key is to ensure equilibrium is reached and that only the dissolved solute is measured.

2. Materials and Equipment:

-

This compound (solid)

-

Selected solvent (e.g., pH 7.4 phosphate buffer, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 10 mg into 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[10]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Incubation: Allow the samples to equilibrate for a sufficient period. For poorly soluble compounds, 24 to 48 hours is typical to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Workflow for Thermodynamic Solubility Determination

Part II: Stability Profile & Degradation Analysis

Understanding a molecule's stability is essential for determining its shelf-life, storage conditions, and potential liabilities in a formulation.[12] Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways, which is a regulatory expectation in drug development.[13][14][15]

Forced Degradation (Stress Testing) Protocol

1. Rationale and Objective: This protocol exposes this compound to harsh chemical and physical conditions to accelerate its degradation. The objective is to generate potential degradation products and establish a "stability-indicating" analytical method capable of separating them from the parent compound.[16][17] A target degradation of 10-20% is often desired to ensure that secondary degradation is minimized.[14]

2. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath or oven for temperature control

-

Photostability chamber (ICH Q1B compliant)

-

pH meter

-

HPLC system with a photodiode array (PDA) or UV detector

3. Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (Performed in parallel):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for several hours.

-

Oxidation: Mix the stock solution with 3-30% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for several days. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[15]

-

-

Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis (e.g., add an equivalent amount of base or acid).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is highly recommended to assess peak purity and detect the emergence of new chromophores.

Workflow for a Forced Degradation Study

Anticipated Degradation Pathways

The chemical structure of this compound suggests two primary avenues for degradation under stress conditions.

-

Reduction of the Nitro Group: This is the most common degradation pathway for nitroaromatic compounds.[18] The electron-withdrawing nitro group can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, yielding 2-(dodecyloxy)aniline. This pathway is particularly relevant under reductive or certain hydrolytic conditions.

-

Cleavage of the Ether Bond: While generally stable, the ether linkage can be cleaved under forcing acidic conditions (hydrolysis). This would result in the formation of 2-nitrophenol and dodecanol (or 1-bromododecane if HBr were present). This pathway is typically less facile than nitro reduction.

Potential Degradation Pathways Diagram

Conclusion

This compound is a molecule defined by its pronounced lipophilicity, stemming from its long C12 alkyl chain. This leads to its classification as practically insoluble in aqueous media while being freely soluble in non-polar organic solvents. Its stability profile is characteristic of a nitroaromatic ether; it is susceptible to degradation primarily through the reduction of its nitro group and, under more forcing conditions, potential cleavage of its ether bond.

For scientists in pharmaceutical development, this molecule presents a classic challenge of poor solubility, requiring enabling formulation strategies such as lipid-based delivery systems for oral administration. The insights and protocols provided in this guide offer a robust framework for the systematic characterization of its solubility and stability, ensuring the development of reliable analytical methods and a comprehensive understanding of its behavior in various chemical environments.

References

- 1-(Dodecyloxy)-2-nitrobenzene CAS 83027-71-8. BIOSYNCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKNn8Fs8SwrFK_5F0mKaWpyFfbOQrQZ03cqaV3MaM0yBcVuNPsQcM13Vrz8WMOrbRk1Em2uRuHMC7p01-vlBXQKHAryeW0fsRD3u_s7xYvG-N6AUkRSzOgxh35IFBfC1qVaP9H1EWu7B2LejXYC2WfnAoNgkX4JrGGExBCqRoo9UAe3yEVpbXtdpbR28Z8C_FFZIqIyl7RRVqM3A9Wz042HS1]

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4ZWEYIi2jonum5cSo7_wf5B97JFekWO8R_7bqjgzBiuOCtry_XNge1bHnHISUTZ7nSxobNKcvc4uCP4_H3yL03vuHog4u5rGy9fJliVK8FEcDD5GmDspTxD-ud5q9dHnexqwYHs6VBNA2A==]

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwX-RDCvXC8UKnZEVfKKulJ52fPLyqjQ_vplslo8I2rsclH5aK061rp3TQ1SCd4yADOheAtcAZeMVEE0A4UNcAeePxzSEyKI8mFHiOD_3xYWxcnn6zJMWKvHryQ6A-m2bGDcOJyUF6-Bfm-uDSIxlEKlnqeEnCVkpDxJXO5RI9G3TMlCTSrfCbJOZizV8mfB-SFPEAra7jMaPszGfJ-qnoOsakGiQmSacowmqf]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LLS Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXGGvB_9GB7KIlbqeN45ri9H5O_pbxOwhlbhWfexGkk79_iN0Wn0ivdSDl411oR88nq866flonEdSd9btpx4M4mAYX1frtpv_jSGEQyP8_DgWYZ1Rwsa2-pRFCO3AfEsP1ry4aUGePbHI_SCPixOiYhjZGxcmLKLKy6bdT-SAT10D4u78t9hgMlzwK-FQ1leIN2wcrFB2VqNRlWU6q52o8EbOaoZgyZUmeXdv]

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0LA8-t1l_FFes4HDKGemMxE2QihIkBeUb5_Hd0He_VEqEHcRdKJcB0OJHsMQcEJ6oQX2nL1z0I8O61jO_4YkwdPrXUVh1hQ2O8KpcYysEsAQhqWduIOS_BkhmKDkMK6uJE_tZyU5RKzFSWq5I8NAzTj_xcTxWKkIRrRgrNii6yBRxYbkcIm8Oek_iUIvFfYmBgqOygBTUcwAPsjRCRn1yd96JPauz787ESyMAOwxPp_1_Tnk=]

- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0kjhI7Tdm1VihedD0w_s-S0KEYQDkjiB8vBTnmIAobRCLYYGYXXT4kephU5dCg5skpFE1vpur_EDS7Vxs-z0lVcGj1gwdv8QZxB3BA5H0q6ZPxFnEB_KGKoWF1wNu57PMVgkoSAV5zNyH-FMxYzdkd4LEE2dD2A==]

- 1-(Dodecyloxy)-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES79PQfEetnpfJa786qS9jsaq6nWbXrsCWbN73VpH_XZhHudmSqu9jWiTuwRfWxZy8SmuIfqsWObKy7jhCLfg90noKSwN8r5RdUHnzM58h_e1o0O-DvflVBbCRm8LnycEAEzkkLcvuWas4]

- Degradation pathways for nitrobenzene. Aerobic dioxygenation route is reported in Comamonas JS765. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9YU9YL7_-wH_-Vklo74I3Lsk_pFKb8_skgYMASglC_LW68JGN0hd7nZDRh1MxfpSnHXVnmYQAM4o_W1H18FpEn_KRb6AHhhg65kGQJI8BqNXj6SUJVg_XKKnUBPyK_1HFg2cYm17wh5HIRHi1tbKfNvlXijEIAofweKSpm4PMhORpx29ham5xHm8obqRigOWSumCB0DF-BaBA0OCP_7F4jHF3m9MiPWSQ72yEDeJFrfyHTzb23ehz0ikBT8i]

- Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). PubMed, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBiJgkYq1gCL5f2qeiE3gA7lVKRm2tmnnkmPwVL8nLGGMowbM8t9cBWgseOp8vCGPZ2RpNZUat-nOWfBl5bXvP0SNbEjeUvHVuQFTt67n3-xSgzNbrMeZm0qljJudJ1sjLnk8=]

- Nitrobenzene Degradation Pathway. Eawag-BBD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4EVDQJY9674YHBYOD46GJ2mGTjocKqMYEWsRym0TaqL5sWFeyhJf7EB1BNzHA0bQO0hLY_GXFVgzpM765WOJgjbNNBFd_Ivw0BZkDIYToiUVORlTlBK6-6-etAFYGF4S3A==]

- This compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7oYErvrtAts8qRQJ5U4U3RWDhfL7tOV5YfEpF_XpbgyNIBV2dEnawxiKi0zRqSWuHxpVPXID0FraD_x6vSXwS69SNngFZAOrXsi6Ofxi6LxKe_3_bDC1jWAChwK4xXwaErX8SnFteSwTctnec5Q51heMXQM4LGsuvIuDMx2ka]

- Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWuD6IcJC8597f4WQt-c-fpAg9vVYFM-zqLYcDmj-sUxCHscrZTTx9FsTpqYsbsCMD0pdeaZvH6NrNm6QTUJosQTYnkvsCIVEXsHYF0NpvBwvsqdZKK3l-xt4tdFuct3Ge2DoLav2D3zbT-A==]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhSu6qFUjty8qmEoTlBxqKnaC24WCocl7eIxCPPiwWAfhYOlE5D_Rr-hs45fbkb8Fhwroyc0HAzd7WaWObjny3Bl1kx8tJYr7_3B4vmv3FHjm2WLcpH4_QcCrwQmqc_hMAp4GHcUM8R93jz8d-gcAObkMo_-ntoJFDt_KSe4M=]

- Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxybbdFCM62ovornz8dmWlY5H_c-ojCBadm02Jk27ESW9UeWzJ8aGQCEjiosYFR-M1JETMgkY9dGNKTuLph-zfCwLykkHEKRQuUxc4hKM4MDHu9mCcLis2BISABcOqmbgr98-nxeP1QQL_wZd8m-4XEgRIsv76CbxtXDAhyof63TWtQM3KnCzz5ChNu4vbHEHSJl3fVGNBjBecvBUhu5uzDXD1dRlvDSveFHf0JhWzAfmUcXrg0zGLqPp-fA3aSMyEg==]

- This compound Industrial Grade. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMtydw1Q56L5vbW9wO6JAunB44unc5YRUMFGpF1HCw8dcwEnsJyGIpL-0BOKwuF5JdLor1fykVt3SZOgAGS6KftZK6hzS1XBJTLFj-MYj98HBf6TJ5bn2oudQ74ALIQ5A4ahpu_Xt1_3l1PBMT8Kr8Rq2ezbRrtKPxD2q6GoDIoW5Djj0FWg==]

- Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-35OcpDK8NC6TrMhfPdSFJnbtzjK4iKCPqlmJR9juYnNxGL1lRefaCRIs5uOyRRac0yIfxsyeGG7-PN6sdvgRQ7bYjg72st9hsAdBzYepk9pitPW1wI3YYReVGcbfgug8LvEdUesXJXoZO6hDfhADxKFo0UxzkGaRM83VeSgTkHl-md0AK3SPG_V8PQoaz34eEv5orqJsRLrcuYETSM8=]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF9qO_NWDZruIDGr3j6cbgWbdZa9oqQYIMjl5nHyvQ_WCBhHL0J4WxwwdShpS8DBsnPbsaSvCksAeV47fBVuC2-YkQ45uSlGZ11uF_cD7fvW6PslMukC2AttAtCbr2bJXjbuoVlv1A_yMaHQZTyIZHCEXk1fZmTu75EXwT1XOHbAfgQHJFFXKLLzFIE1IbP4sYIw==]

- A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4kc6t4XyO6oE0SYaDtYnjMgAwlsiK1ZsJNgNFNT2zjvNst2Fat2Whrsc4dKt6AVDEBpKAb20fYrjdniLGfH2SinZUj7qPm2ria2z2lLt3SqKmAL8Xsx2Sfs5scc8OdITjq4Q=]

- This compound Property. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpX-eht6PnJMYzHmC_ZrNJm1az6HKTfo90QIh4OnDxX-9aNWBKHHGci8b3hq6auhMNQeYeu63BsHPiaKjg9jQgcMcf1FAWh2wkiIpwjJ7Wyd6xgXNquiTgC18ARmem1HE5PfQ_vQItcw47smbREKVIUN7L-peOv3KSaKl5sV1j]

- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSuISPRpCSV28X5cpoBgb45PjUnEBSC5gtpDTmOFuHI8ChL5U8smEH1TDKkLPvifs2wrmJFBWK6B74BFW0dY36-slASK1JdXXqNcn8vYRbBfuOpfx4-qDzdGsBYjFU-0kD4klFZgv4osDGQ==]

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGFpKU8hJyXAkJRRUNEmwb2AqXRNRgASuhjTZKEjytzQUox_GpcThoyTze3EIkv5ud0txU9KV7JsC7gyBfTSo8HS9rYjMkFcSAExeix5J7ttRfC_pD6i0bYo3abVlXpMEgfI_TFEUXcMkdWbh5wHmsRFU3Sjyp4x3dN9Ur2IiQCJhvMLFaRyrUZYxGUx2_sPzP05Hy7yfLRylnS1f4CGfgRpViIJeThVuMilo=]

- Nitrobenzene Solubility. Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNjsS7MU-Hv3NU11wLPvfTCCwEYxrfAozHNoM7ieC05MaNHMboTwTaaU2eVyt2hHBaHWwgS3ZsoiC0WIH8OjR66rh4vgRSBvFEyt9_Pw9xel2wNJAzKm7vCDm-hEz9bIIUVkBxZP2HBZM=]

- Why the water solubility of alcohols decreases as the size of the alkyl group increases?. Quora. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-RlorIge-U8G9UXyAO4hdFCuJwRP5Dwvg5KPPMqpcO4fHjrhMRf0klbp3-Ijd7LZoH570TKyeq3JX-WZJuqEIaBct9ahIFt5teHp6e7wkxpGdCG3XYLO0VyxR6uXZFORPkux7ZOECqr1h40QKw0yffqBoDt5zLfiGtiIqRNMlk6bJyq2-9ezgTDB6GFhMHQCUa78is9hWtLFhefwFUnbqg4FUDX0ow==]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 1-(Dodecyloxy)-2-nitrobenzene | C18H29NO3 | CID 545589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 83027-71-8 [amp.chemicalbook.com]

- 7. This compound | 83027-71-8 [chemicalbook.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. acdlabs.com [acdlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

1-Dodecyloxy-2-nitrobenzene: A Versatile Molecular Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Materials Scientists

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Dodecyloxy-2-nitrobenzene, a strategically substituted aromatic compound, is emerging as a molecule of significant interest in the field of materials science. Its unique amphiphilic architecture, comprising a long, flexible dodecyl chain and a polar, electron-withdrawing nitroaromatic headgroup, provides a compelling platform for the design and synthesis of novel functional materials. This technical guide explores the potential applications of this compound, delving into the fundamental structure-property relationships that underpin its utility in liquid crystals, organic electronics, and the formation of self-assembled monolayers. Detailed synthetic protocols, characterization methodologies, and a forward-looking perspective on its role in next-generation materials are presented to provide researchers and drug development professionals with a comprehensive understanding of this promising molecule.

Introduction: The Molecular Architecture of Opportunity

This compound (C₁₈H₂₉NO₃) is an organic compound characterized by a benzene ring functionalized with a dodecyloxy group (-O-(CH₂)₁₁CH₃) and a nitro group (-NO₂) in an ortho configuration. This specific arrangement of functional groups imparts a unique combination of physical and chemical properties that are highly desirable for materials science applications.

The long dodecyl chain, a nonpolar aliphatic tail, introduces flexibility and solubility in organic solvents, and critically, drives intermolecular van der Waals interactions that can lead to ordered molecular packing. In contrast, the nitrobenzene headgroup is polar and electronically active. The electron-withdrawing nature of the nitro group creates a significant dipole moment and influences the electronic properties of the aromatic ring.[1] The ortho-substitution pattern, with the bulky dodecyloxy group adjacent to the nitro group, can induce steric effects that influence molecular conformation and packing in the solid state or at interfaces.

This guide will elucidate how these molecular features can be harnessed in three key areas of materials science:

-

Liquid Crystals: Where the rod-like shape and anisotropic properties of the molecule can be exploited to create mesophases.

-

Organic Electronics: As a precursor to functional aniline derivatives or as a component in active layers where its electronic properties and processability are advantageous.

-

Self-Assembled Monolayers (SAMs): For the controlled modification of surface properties, leveraging its amphiphilic character.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in materials design.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉NO₃ | PubChem |

| Molecular Weight | 307.43 g/mol | PubChem |

| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Melting Point | Not widely reported, but expected to be low | - |

| Boiling Point | ~201-203 °C at 3.5 Torr | Commercial Supplier Data |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF) | General knowledge of organic compounds |

| Dipole Moment | Significant, due to the electron-withdrawing nitro group | Inferred from nitrobenzene properties |

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely used method for the preparation of this compound is the Williamson ether synthesis.[2][3][4][5] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 2-nitrophenoxide is reacted with 1-bromododecane.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the acidic phenolic proton of 2-nitrophenol, forming the nucleophilic phenoxide. The nitro group's electron-withdrawing effect increases the acidity of the phenol compared to unsubstituted phenol, facilitating deprotonation.

-

Choice of Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediate (phenoxide) and the alkyl halide, but they do not solvate the nucleophile as strongly as protic solvents, thus accelerating the Sₙ2 reaction.

-

Reaction Temperature: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenol (1 equivalent) in acetone (or another suitable polar aprotic solvent).

-

Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The mixture will become colored as the 2-nitrophenoxide is formed.

-

Alkyl Halide Addition: To the stirred suspension, add 1-bromododecane (1.1 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the 2-nitrophenol spot on the TLC plate), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Potential Applications in Materials Science

Liquid Crystals

The elongated, somewhat rod-like structure of this compound makes it a candidate for use in liquid crystalline materials.[6] Liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystal phases is driven by a delicate balance of intermolecular forces and molecular shape.

-

Molecular Anisotropy: The rigid nitrobenzene core and the flexible dodecyl tail create a shape anisotropy that is conducive to the formation of ordered, yet fluid, phases (mesophases).

-

Dipolar Interactions: The strong dipole moment arising from the nitro group can lead to dipole-dipole interactions that promote parallel alignment of the molecules, a key feature of nematic and smectic liquid crystal phases.

-

Role of the Alkoxy Chain: The long dodecyl chain contributes to the overall anisotropy of the molecule and, through van der Waals interactions, helps to stabilize the liquid crystalline phase. The length of this chain can be tuned to modulate the transition temperatures and the type of mesophase formed.[7][8]

While this compound itself may not form a liquid crystal phase over a broad temperature range, it can be a valuable component in liquid crystal mixtures. Its properties can be used to tune the overall dielectric anisotropy, refractive index, and viscosity of the mixture, which are critical parameters for display applications.[9]

Sources

- 1. youtube.com [youtube.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential: A Technical Guide to 1-Dodecyloxy-2-nitrobenzene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of antimicrobial resistance and the ongoing quest for novel anticancer agents necessitate the exploration of new chemical entities with therapeutic potential. Within this landscape, nitroaromatic compounds have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the biological activity of 1-dodecyloxy-2-nitrobenzene and its derivatives, a class of compounds characterized by a nitrobenzene core functionalized with a long lipophilic alkyl chain. This document delves into the synthesis, proposed mechanisms of action, and potential therapeutic applications of these molecules, offering a foundational resource for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to project its potential bioactivities and guide future research endeavors.

Introduction: The Therapeutic Promise of Nitroaromatic Ethers

Nitroaromatic compounds are a diverse class of molecules that have been extensively investigated for their wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties[1]. The biological effects of these compounds are often attributed to the electron-withdrawing nature of the nitro group, which can undergo metabolic reduction to produce reactive intermediates[1]. This process can lead to the generation of toxic nitroso and superoxide species that can damage cellular macromolecules such as DNA, ultimately resulting in cell death[1].

The incorporation of a long alkyl chain, such as the dodecyl group in this compound, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to facilitate the compound's interaction with and transport across cellular membranes, potentially increasing its bioavailability and efficacy. This guide will explore the implications of this structural feature on the biological activity of this compound and its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.

General Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process, starting from readily available precursors.

Caption: General Williamson ether synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Materials:

-

2-Nitrophenol

-

1-Bromododecane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromododecane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Postulated Biological Activities and Mechanisms of Action

While specific experimental data on the biological activity of this compound is not extensively available, we can infer its potential activities based on the known properties of nitroaromatic compounds and the influence of its long alkyl chain.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity. The generally accepted mechanism involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitrogen intermediates. These intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress.

The lipophilic dodecyloxy chain of this compound is expected to enhance its ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria. This could lead to increased intracellular concentrations and potent antimicrobial effects.

Caption: Postulated antimicrobial mechanism of this compound.

Anticancer Activity

The anticancer potential of nitroaromatic compounds is also linked to their ability to be bioreduced, particularly in the hypoxic environment characteristic of solid tumors. The resulting reactive species can induce apoptosis (programmed cell death) in cancer cells. Furthermore, some nitroaromatic compounds have been shown to act as inhibitors of key enzymes involved in cancer progression.

The lipophilic nature of this compound may enhance its uptake by cancer cells and its accumulation in cellular membranes, potentially leading to membrane disruption and contributing to its cytotoxic effects.

Experimental Evaluation of Biological Activity

To rigorously assess the biological potential of this compound and its derivatives, a series of in vitro assays are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental method for quantifying the antimicrobial potency of a compound.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Considerations

To optimize the biological activity of this compound, several structural modifications can be explored:

-

Alkyl Chain Length: Varying the length of the alkyl chain can modulate the compound's lipophilicity, which in turn can affect its membrane permeability and overall activity. A "cut-off" effect is often observed, where increasing the chain length beyond a certain point leads to a decrease in activity.

-

Position of the Nitro Group: The position of the nitro group on the benzene ring (ortho, meta, or para) can influence its electronic properties and its susceptibility to enzymatic reduction, thereby affecting its biological activity.

-

Substitution on the Benzene Ring: The introduction of other substituents on the benzene ring could modulate the compound's electronic and steric properties, potentially leading to enhanced activity or selectivity.

Caption: Key structural features influencing the biological activity.

Future Directions and Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. The synthesis is straightforward, and the structural features suggest a favorable profile for interacting with biological membranes.

Future research should focus on:

-

Systematic Biological Evaluation: Comprehensive screening of this compound and a library of its derivatives against a broad panel of microbial pathogens and cancer cell lines to determine their activity spectra and potency.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including the role of nitroreductases and the generation of reactive oxygen species.

-

In Vivo Studies: Evaluation of the efficacy and safety of the most promising lead compounds in preclinical animal models.

References

- Abdallah, E. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Deriv

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Dodecyloxy-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the potential hazards and essential safety protocols for handling 1-Dodecyloxy-2-nitrobenzene (CAS No. 83027-71-8). As a substituted nitroaromatic compound, its safety profile must be evaluated with a critical understanding of its chemical structure. While specific toxicological data for this molecule is limited, its core structure, featuring a nitrobenzene moiety, necessitates a cautious approach grounded in the well-documented hazards of related compounds. This document synthesizes available data with established principles of chemical safety to provide a robust framework for risk mitigation in a research and development setting.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling procedures.

Synonyms: 2-Nitrophenyl dodecyl ether, Dodecyl 2-nitrophenyl ether, o-nitrophenyl dodecyl ether.[1][2]

| Property | Value | Source(s) |

| CAS Number | 83027-71-8 | [1][3] |

| Molecular Formula | C₁₈H₂₉NO₃ | [1][3] |

| Molecular Weight | 307.43 g/mol | [3] |

| Appearance | Off-white to light yellow solid-liquid mixture | [4] |

| Boiling Point | 201-203 °C @ 3.5 Torr; 218 °C @ 1.5 mm Hg | [2][3][5] |

| Melting Point | 10.5-11 °C | [2] |

| Density | 0.999 g/mL at 20 °C | [3][5] |

| Flash Point | 109 °C | [3][4] |

Hazard Assessment: A Structurally-Informed Approach

The hazard profile of this compound is informed by its own limited GHS classification and, more significantly, by the extensive toxicological data available for its parent structure, nitrobenzene. The nitroaromatic group is a well-known toxophore, and its presence dictates the primary hazards associated with this class of compounds.

GHS Classification for this compound

Data specific to this compound indicates it should be treated as a hazardous substance.[4][6]

-

Hazard Statements:

Inferred Hazards from the Nitrobenzene Moiety

In the absence of comprehensive toxicological studies on this compound, a conservative risk assessment must assume it shares the more severe hazards of nitrobenzene due to their structural similarity. Nitrobenzene is highly toxic and poses significant long-term health risks.[7][8]

Table 2: Comparative GHS Hazard Profile

| Hazard Class | This compound | Nitrobenzene (Analog) | Causality and Field Insights |

| Acute Toxicity | Oral: Harmful (H302)[4] | Oral, Dermal, Inhalation: Toxic (H301+H311+H331)[9][10][11] | Nitroaromatics are readily absorbed through all routes of exposure.[8] The primary acute effect is methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to cyanosis, dizziness, and headache.[7][8][12] |

| Skin/Eye Irritation | Skin: Irritant (H315)[4]Eye: Serious Irritant (H319)[4] | Mild Irritant | Direct contact can cause local irritation.[8] However, the systemic toxicity from dermal absorption is the more critical concern. |

| Carcinogenicity | No Data | Suspected of causing cancer (H351, Category 2) [9][10][11] | The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, "possibly carcinogenic to humans."[8] |

| Reproductive Toxicity | No Data | May damage fertility (H360F, Category 1B) [7][10][13] | Animal studies show that nitrobenzene is a reproductive toxicant, causing damage to the testes.[8][14] |

| Target Organ Toxicity (Repeated Exposure) | No Data | Causes damage to organs (Blood) through prolonged or repeated exposure (H372, Category 1) [7][9][11] | Chronic exposure leads to cumulative damage to the hematological system, spleen, and liver.[12] |

| Aquatic Toxicity | No Data | Harmful to aquatic life with long lasting effects (H412) [7][10] | This class of compounds can be persistent in the environment and harmful to aquatic organisms. |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE) is the final line of defense, to be used only after higher-level controls have been implemented.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls

These controls are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15][16]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[2][7]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[15][16]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. The SOP should cover every step from receipt to disposal.

-

Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOPs before they are permitted to handle the compound.

-